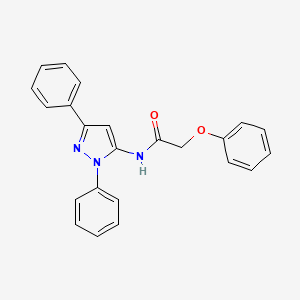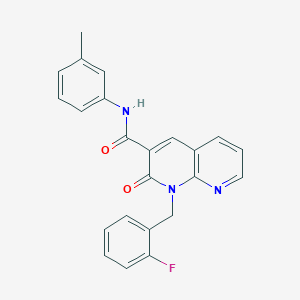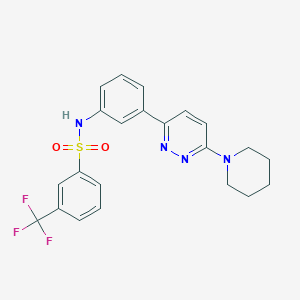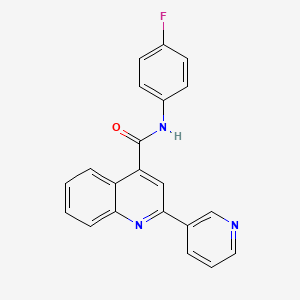
N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide is a compound that belongs to the class of pyrazoline derivatives.
Preparation Methods
The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide typically involves the cyclocondensation of chalcones with hydrazine derivatives . One common method includes the reaction of a suitable chalcone with hydrazine hydrate in the presence of a catalyst such as glacial acetic acid. The reaction is usually carried out in ethanol under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, forming various cyclic derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), enhancing the receptor’s response to glutamate . This modulation can lead to various physiological effects, including antidepressant and antipsychotic activities. The compound’s interaction with other molecular pathways, such as those involved in inflammation and oxidative stress, also contributes to its biological activities .
Comparison with Similar Compounds
N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide can be compared with other pyrazoline derivatives, such as:
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB): This compound is also a positive allosteric modulator of mGluR5 and has shown similar antidepressant and antipsychotic activities.
1-(1,3-diphenyl-1H-pyrazol-5-yl)thiourea: Known for its potential use in early discovery research and its unique chemical properties.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These derivatives have been studied for their cytotoxic activities against cancer cell lines.
Properties
Molecular Formula |
C23H19N3O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,5-diphenylpyrazol-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C23H19N3O2/c27-23(17-28-20-14-8-3-9-15-20)24-22-16-21(18-10-4-1-5-11-18)25-26(22)19-12-6-2-7-13-19/h1-16H,17H2,(H,24,27) |
InChI Key |
GUUNMUCCWYSITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258702.png)
![3-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11258708.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258710.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11258718.png)
![5-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B11258721.png)

![N-(3-methoxyphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11258727.png)
![2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11258742.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11258751.png)

![N-(2-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258761.png)
![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11258766.png)

